Sn-glycero-3-phosphoserine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H14NO8P |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ZWZWYGMENQVNFU-UHNVWZDZSA-N |
SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Isomerische SMILES |
C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O |
Kanonische SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of sn-Glycero-3-Phosphoserine
Abstract: sn-Glycero-3-phosphoserine is the hydrophilic head group of phosphatidylserine (PS), a critical anionic glycerophospholipid in eukaryotic cell membranes.[1] Its precise chemical structure and stereochemistry are fundamental to its diverse biological roles, from maintaining membrane integrity to initiating crucial signaling cascades like apoptosis.[2][3] This guide provides a detailed exploration of the molecular architecture of sn-glycero-3-phosphoserine, delving into the stereospecific numbering (sn) of the glycerol backbone, the chirality of the serine moiety, and the resulting diastereomeric nature of phosphatidylserine isomers. We further discuss the key biosynthetic pathways, the molecule's functional significance, and a validated analytical workflow for its characterization and quantification using modern mass spectrometry techniques. This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics, cell signaling, and membrane biology.
The Molecular Architecture of sn-Glycero-3-Phosphoserine
The structure of sn-glycero-3-phosphoserine is defined by three key components: a glycerol backbone, a phosphate group, and a serine amino acid, linked in a specific stereochemical configuration. Understanding this configuration is paramount, as biological systems exhibit a high degree of stereospecificity.
The Glycerol Backbone and Stereospecific Numbering (sn)
Glycerol, a simple triol, is an achiral molecule. However, it is prochiral, meaning it can be converted into a chiral molecule in a single step.[4][5] In biological systems, enzymes act upon the two primary hydroxyl groups with absolute specificity. To unambiguously describe these stereoisomers, the International Union of Pure and Applied Chemistry (IUPAC) established the stereospecific numbering (sn) system.[6][7]
According to this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon (C2) pointing to the left. The carbon atom at the top is then designated C1, the middle carbon is C2, and the bottom carbon is C3.[8] The prefix "sn" before a compound's name indicates that this specific numbering convention is being used.[7][9] In sn-glycero-3-phosphoserine, the phosphate group is esterified to the hydroxyl group at the sn-3 position of the glycerol backbone, which corresponds to the (R)-configuration at the C2 center.[10][11]
The Phosphodiester Linkage
A phosphate moiety links the serine head group to the glycerol backbone via a phosphodiester bond. This bond connects the sn-3 position of glycerol to the hydroxyl group of the serine side chain.[2] The phosphate group is ionizable and carries a negative charge at physiological pH, contributing to the anionic nature of the entire phosphatidylserine molecule.[12] This negative charge is crucial for its function in electrostatic interactions with proteins and other signaling molecules.[13]
The Serine Head Group and its Chirality
The head group is derived from serine, an amino acid with a chiral alpha-carbon. In virtually all naturally occurring phosphatidylserine molecules in eukaryotes, the L-isomer of serine is utilized, which corresponds to the (S)-configuration at its alpha-carbon.[10][12] The presence of both a primary amine and a carboxylic acid group on the serine moiety makes it zwitterionic at neutral pH, further contributing to the complex electrostatic profile of the molecule.[12]
The Complete Stereochemistry: A Diastereomeric Relationship
The complete molecule of sn-glycero-3-phosphoserine possesses two distinct chiral centers: the C2 of the glycerol backbone and the alpha-carbon of the L-serine. This has a critical chemical consequence: isomers of phosphatidylserine that differ only in the chirality of the serine head group (i.e., L-serine vs. D-serine) are not enantiomers (perfect mirror images). Instead, they are diastereomers.[14] Diastereomers have different physical and chemical properties, and this distinction is vital for understanding protein-lipid interactions, as enzymes and binding domains can readily distinguish between them.[14]
Caption: Structure of sn-glycero-3-phospho-L-serine with chiral centers highlighted.
Physicochemical Properties
The unique structural features of sn-glycero-3-phosphoserine dictate its physical and chemical properties, which are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄NO₈P | [10] |
| Molar Mass | 259.15 g/mol | [10] |
| Chiral Centers | 2 (Glycerol C2, Serine Cα) | [14] |
| Natural Configuration | sn-3 (Glycerol), L- (Serine) | [10][12] |
| Charge at pH 7.4 | Net charge of -1 | [12] |
Biosynthesis and Metabolism
In mammalian cells, phosphatidylserine is synthesized in the endoplasmic reticulum (ER), particularly in regions that are closely associated with mitochondria, known as mitochondria-associated membranes (MAM).[15][16] The synthesis does not occur de novo but rather through a base-exchange reaction where the head group of an existing phospholipid is replaced with L-serine.[15][17]
Two distinct enzymes, phosphatidylserine synthase-1 (PSS1) and phosphatidylserine synthase-2 (PSS2), catalyze these Ca²⁺-dependent reactions:[16]
-
PSS1 primarily exchanges choline from phosphatidylcholine (PC) for serine.[18]
-
PSS2 primarily exchanges ethanolamine from phosphatidylethanolamine (PE) for serine.[18]
While neither enzyme is individually essential for viability in mice, the complete absence of both is embryonically lethal, highlighting the critical need for a threshold level of PS in mammalian cells.[15][17]
Once synthesized, PS has two primary metabolic fates. It can be utilized as a structural and signaling component of membranes, or it can be transported from the ER to the inner mitochondrial membrane.[16] There, the enzyme phosphatidylserine decarboxylase (PISD) converts PS to PE, completing a metabolic cycle and providing the primary source of PE for mitochondrial membranes.[15][18]
Caption: The base-exchange pathways for phosphatidylserine synthesis in the ER.
Biological Significance and Function
The specific structure of sn-glycero-3-phosphoserine is directly responsible for the critical functions of phosphatidylserine in cellular physiology.
-
Membrane Asymmetry and Apoptosis: In healthy cells, PS is strictly localized to the inner leaflet of the plasma membrane.[1][2] During apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. This externalized PS acts as a crucial "eat-me" signal, recognized by phagocytes to ensure the swift and non-inflammatory clearance of apoptotic cells.[3][12]
-
Cofactor for Signaling Proteins: The negatively charged head group of PS serves as a docking site for numerous signaling proteins, particularly those containing C2 domains.[13] It is an essential cofactor for the activation of key kinases like Protein Kinase C (PKC) and Akt, which are central to cell growth, survival, and metabolism.[2][19]
Analytical Methodologies for Characterization
The analysis of sn-glycero-3-phosphoserine, typically as part of an intact phosphatidylserine molecule, requires sophisticated analytical techniques capable of handling the complexity of lipid extracts and resolving isomeric species. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard.[20]
Extraction and Separation
The first step involves extracting lipids from a biological matrix using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system. Chromatographic separation is then employed to reduce complexity. While thin-layer chromatography (TLC) can be used for class separation, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) offers superior resolution and is directly compatible with mass spectrometry.[20][21][22]
Structural Elucidation and Quantification by Mass Spectrometry
Electrospray ionization (ESI) is the preferred method for generating intact molecular ions of phospholipids.[20] Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. For phosphatidylserine, analysis in negative ion mode is highly specific due to the characteristic neutral loss of the serine head group (87 Da).[23] By scanning for this specific loss, one can selectively detect all PS species in a complex mixture. Subsequent fragmentation (MS³) of the resulting diacylglycerol phosphate anion can reveal the identity and even the sn-position of the attached fatty acyl chains.[23][24]
Sources
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- 4. Glycerol - Wikipedia [en.wikipedia.org]
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- 9. LIPID MAPS [lipidmaps.org]
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- 15. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
sn-Glycero-3-Phosphoserine (GPS): Metabolic Hub in Phospholipid Turnover and Serine Salvage
Executive Summary
sn-Glycero-3-phosphoserine (GPS) is the water-soluble, deacylated backbone of phosphatidylserine (PS). While often overlooked in favor of its acylated parent, GPS functions as a critical metabolic checkpoint connecting lipid catabolism with amino acid homeostasis. In the context of phospholipid biosynthesis, GPS does not serve as a direct anabolic precursor (unlike phosphatidic acid); rather, it acts as the central intermediate in the salvage pathway . Its hydrolysis by Glycerophosphodiester Phosphodiesterase 1 (GDE1) regenerates L-serine and glycerol-3-phosphate (G3P), thereby refueling the de novo biosynthetic machinery. This guide delineates the mechanistic role of GPS, its regulation by GDE1, and validated protocols for its quantification in biological matrices.
Part 1: Structural Biochemistry & Metabolic Context
The Glycerophosphodiester Hub
To understand the role of GPS, one must distinguish it from the forward biosynthetic intermediates.
-
Forward Precursor: sn-Glycerol-3-phosphate (G3P) is acylated to form Phosphatidic Acid (PA), the lipid anchor.[1]
-
Catabolic Intermediate: GPS is formed after the membrane lipid (PS) has been synthesized and subsequently degraded.
GPS represents the "skeleton" of the phospholipid, stripped of its fatty acid tails by phospholipases. It is highly polar and resides in the cytosol, acting as a transportable form of the headgroup-backbone complex.
The "Lands Cycle" and Beyond
Phospholipid remodeling (the Lands Cycle) typically involves deacylation to a lysophospholipid (e.g., Lyso-PS) and immediate reacylation. However, if Lyso-PS escapes reacylation, it is further deacylated by lysophospholipases to form GPS. Once formed, GPS cannot be directly reacylated. It must be hydrolyzed to its constituent parts to re-enter the biosynthetic cycle.
Key Insight for Drug Development: The accumulation of GPS is a specific biomarker for high membrane turnover or defects in the reacylation machinery (LPLATs).
Part 2: The Biosynthetic & Salvage Cycle
The biological utility of GPS is defined by its hydrolysis. The enzyme GDE1 (Glycerophosphodiester Phosphodiesterase 1) , also known as MIR16, is the rate-limiting factor that controls the flux of GPS back into the biosynthetic pool.
The GDE1/GPS Axis
-
Substrate Specificity: GDE1 is highly specific for glycerophosphodiesters, including GPS, GPE (ethanolamine), and GPI (inositol).
-
Reaction:
-
Biosynthetic Feedback:
-
L-Serine Recovery: In the brain, de novo serine synthesis is restricted to astrocytes. Neurons rely heavily on serine salvage. GPS hydrolysis provides a local pool of serine for the synthesis of new PS (via PSS1/PSS2 enzymes) or for conversion to D-serine (neuromodulator).
-
G3P Recycling: The released G3P is re-acylated by GPAT enzymes to initiate de novo phospholipid synthesis.[2]
-
Pathway Visualization
The following diagram illustrates the position of GPS as a salvage intermediate linking catabolism back to biosynthesis.
Figure 1: The GPS Salvage Loop. Note that GPS is not a direct precursor to PS but a breakdown product that regenerates the essential building blocks (Serine and G3P) for re-synthesis.
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying GPS requires distinguishing it from the abundant membrane lipids and free amino acids. Standard lipid extraction (chloroform/methanol) often partitions GPS into the aqueous phase due to its high polarity, leading to its loss in conventional lipidomics.
Protocol: Targeted Quantification of Glycerophosphodiesters
Principle: This protocol utilizes a modified Bligh & Dyer extraction optimized for polar metabolites, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Triple Quadrupole MS.
Reagents:
-
Extraction Solvent: Methanol/Chloroform/Water (2:1:0.8 v/v/v).
-
Internal Standard (ISTD): Deuterated Serine (
-Serine) or synthetic Glycerophosphoinositol (if GPS-specific standard is unavailable). -
Mobile Phase A: Acetonitrile/Water (90:10) + 10mM Ammonium Acetate (pH 9).
-
Mobile Phase B: Water/Acetonitrile (90:10) + 10mM Ammonium Acetate (pH 9).
Step-by-Step Workflow:
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cell pellet (
cells) in 200 µL ice-cold Methanol containing ISTD. -
Add 100 µL Chloroform . Vortex 30s.
-
Add 100 µL Water . Vortex 30s.
-
Critical Step: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Phase Selection: Unlike lipidomics (which takes the lower organic phase), collect the upper aqueous phase . GPS partitions here.
-
-
LC-MS/MS Configuration:
-
Column: HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Ionization: ESI Negative Mode (Phosphate group ionizes well in neg mode).
-
MRM Transitions:
-
GPS Precursor: m/z 260.0 (approx)
Product: m/z 79 (PO3-) or m/z 153 (Glycerol-phosphate). -
Note: Optimize m/z based on exact mass (C6H14NO8P: 259.05 Da).
-
-
-
Data Analysis:
-
Normalize peak area of GPS to the ISTD.
-
Report as pmol/mg protein.
-
Analytical Workflow Diagram
Figure 2: Extraction workflow prioritizing the aqueous phase for GPS recovery.
Part 4: Therapeutic Implications
Neurodegeneration and Serine Availability
In Alzheimer’s and Huntington’s disease, synaptic dysfunction is linked to altered membrane dynamics.
-
Mechanism: Reduced GDE1 activity leads to accumulation of GPS and depletion of free L-serine.
-
Consequence: Since L-serine is a precursor for D-serine (NMDA receptor co-agonist) and sphingolipids, GDE1 inhibition impairs synaptic plasticity.
-
Drug Target: Agonists of GDE1 or supplementation with GPS (as a prodrug for serine) are being investigated to restore neurotrophic support.
Cancer Metabolism
Tumors often upregulate phospholipid turnover to support rapid membrane biogenesis.
-
Biomarker: Elevated levels of glycerophosphodiesters (GPS, GPC) are hallmark features of malignant transformation (the "Glycerophosphocholine/serine switch").
-
Monitoring: GPS levels in biofluids can serve as a non-invasive proxy for tumor phospholipid remodeling rates.
References
-
Corda, D., et al. (2014). "Glycerophosphodiester Phosphodiesterases: A GDE1-Centric View." The FEBS Journal. Link
-
Vance, J. E. (2008). "Phosphatidylserine and Phosphatidylethanolamine in Mammalian Cells: Two Metabolically Related Aminophospholipids." Journal of Lipid Research. Link
-
Lipid MAPS Consortium. "Lipidomics Standards and Protocols: Glycerophospholipids." Lipid MAPS. Link
-
Yanaka, N. (2003). "Mammalian Glycerophosphodiester Phosphodiesterases." Bioscience, Biotechnology, and Biochemistry. Link
-
Simon, G. M., & Cravatt, B. F. (2010). "Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study." Journal of Biological Chemistry. Link
Sources
The Transient Nexus: A Technical Guide to sn-Glycero-3-Phosphoserine Metabolism
Executive Summary In the landscape of lipid biochemistry, sn-glycero-3-phosphoserine (GPS) is frequently overshadowed by its acylated parent, Phosphatidylserine (PS), or its amino acid breakdown product, Serine. However, for drug development professionals and metabolic researchers, GPS represents a critical "transient nexus"—a catabolic checkpoint that regulates the bioavailability of free serine in the central nervous system and controls the flux of glycerol-3-phosphate (G3P) into bioenergetic pathways.
This guide moves beyond standard textbook definitions to explore the Glycerophosphodiester Deacylation-Hydrolysis Axis . We will examine the enzymatic machinery governing GPS turnover (specifically the GDE1/MIR16 pathway), provide validated protocols for its isolation via HILIC-LC-MS/MS, and analyze its potential as a therapeutic target in neurodegenerative disorders.
The Biochemistry of sn-Glycero-3-Phosphoserine
Structural Definition & Distinctions
It is imperative to distinguish sn-glycero-3-phosphoserine (GPS) from O-phosphoserine (OPS).
-
OPS is an intermediate in the de novo biosynthesis of serine from 3-phosphoglycerate (glycolysis).
-
GPS is the deacylated glycerophosphodiester backbone of Phosphatidylserine.
Chemical Structure: GPS consists of a glycerol backbone phosphorylated at the sn-3 position, which is esterified to a serine headgroup. Crucially, the sn-1 and sn-2 positions are free hydroxyls, having been stripped of their fatty acyl chains.
The Metabolic Context
In mammals, GPS is not an anabolic precursor. Mammalian PS synthesis occurs via a base-exchange mechanism (swapping choline/ethanolamine for serine) on existing phospholipids. Therefore, the presence of GPS in mammalian tissue is almost exclusively a result of lipid catabolism . This makes GPS a highly specific marker for phospholipid turnover and a reservoir for intracellular serine regeneration.
The Catabolic Pipeline: The GDE1 Axis
The life cycle of GPS is defined by the "Deacylation-Hydrolysis" pathway. This pathway is particularly active in the brain and kidney, serving as a salvage route to reclaim serine and glycerol-3-phosphate.
The Enzymatic Cascade
-
Initiation (Deacylation): Membrane Phosphatidylserine (PS) is targeted by Phospholipase A1/A2 (
) to form Lysophosphatidylserine (Lyso-PS). -
Intermediate Formation: Lyso-PS is further deacylated by Lysophospholipase (Lyso-PLA) to yield GPS .
-
Termination (Hydrolysis): The critical gatekeeper enzyme, Glycerophosphodiester Phosphodiesterase 1 (GDE1) , also known as MIR16 , hydrolyzes the phosphodiester bond of GPS.
-
Products: Glycerol-3-Phosphate (G3P) + L-Serine.
-
Mechanism of GDE1/MIR16
GDE1 is a membrane-bound enzyme (integral membrane protein) with an extracellular/luminal catalytic domain. However, cytosolic isoforms and cleavage products exist. Its activity is dependent on divalent cations (
Expert Insight: In drug discovery, inhibiting GDE1 is a strategy to modulate serine levels. Since D-serine (synthesized from L-serine by serine racemase) is a co-agonist of NMDA receptors, GDE1 activity directly influences glutamatergic signaling.
Visualization: The GPS Metabolic Map
Figure 1: The catabolic cascade converting membrane Phosphatidylserine into bioactive L-Serine and G3P via the GPS intermediate.
Experimental Protocols: Isolation and Analysis
Quantifying GPS is challenging due to its high polarity and lack of a chromophore. Standard C18 Reverse Phase chromatography often fails to retain GPS, leading to elution in the void volume.
Protocol A: HILIC-LC-MS/MS Profiling of GPS
Objective: Isolate and quantify GPS from biological tissue (Brain/Liver) avoiding ion suppression.
Reagents:
-
Extraction Solvent: Methanol/Chloroform (2:1 v/v).
-
Mobile Phase A: Acetonitrile (90%) + 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Water + 10mM Ammonium Formate (pH 3.0).
-
Internal Standard: sn-glycero-3-phospho-L-serine-d3 (deuterated serine moiety).
Workflow:
-
Lipid Extraction (Modified Bligh & Dyer):
-
Homogenize 50mg tissue in 1mL Methanol/Chloroform (2:1).
-
Add internal standard (10 pmol) immediately to account for extraction loss.
-
Vortex 30s, incubate on ice 10 min.
-
Add 0.3mL
and 0.3mL Chloroform to induce phase separation. -
Centrifuge (3000 x g, 10 min).
-
Crucial Step: Unlike standard lipidomics (which uses the organic lower phase), collect the aqueous upper phase and the interface. GPS is highly polar and partitions into the aqueous/methanol layer.
-
-
Chromatography (HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (e.g., BEH Amide or ZIC-HILIC), 2.1 x 100mm.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start 100% A (High ACN)
60% A over 10 mins. GPS elutes later than bulk lipids, separating it from ion-suppressing phospholipids.
-
-
Mass Spectrometry (ESI-):
-
Operate in Negative Ion Mode (ESI-).
-
MRM Transition: Monitor precursor
266.0 (GPS-H)- Product 79.0 ( -) or 152.9 (Glycerol-phosphate fragment).
-
Protocol B: Enzymatic Activity Assay for GDE1
Objective: Screen drug candidates for GDE1 inhibition using GPS as a substrate.
-
Substrate Preparation: Dissolve purified GPS (Sigma/Avanti) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM
, 1 mM ). -
Enzyme Source: Recombinant human GDE1 or membrane fractions from GDE1-overexpressing HEK293 cells.
-
Reaction:
-
Mix 10
L Enzyme + 10 L Test Compound (or DMSO). Incubate 10 min. -
Start reaction with 80
L GPS substrate (Final conc: 100 M). -
Incubate at 37°C for 30 min.
-
-
Detection (Serine Release):
-
Terminate reaction with 10% TCA.
-
Neutralize and derivatize supernatant with OPA (o-phthalaldehyde) or FMOC.
-
Measure fluorescence (Ex 340nm / Em 455nm) or analyze via HPLC.
-
Self-Validation: Include a "No Enzyme" blank to correct for spontaneous hydrolysis (rare but possible at high pH).
-
Therapeutic Implications & Drug Development
The Serine Shuttle Hypothesis
The brain has limited capacity for de novo serine synthesis in neurons; they rely on astrocytes.[1] GPS hydrolysis by GDE1 provides an alternative, neuron-intrinsic source of serine.
-
Target: GDE1 Upregulation.
-
Indication: NMDA hypofunction (Schizophrenia). Increasing GDE1 activity increases the pool of L-serine available for conversion to D-serine (NMDA co-agonist).
G3P and Metabolic Flux
The release of Glycerol-3-Phosphate connects lipid catabolism to glycolysis.[2][3]
-
Target: GDE1 Inhibition.
-
Indication: Cancer metabolism. Rapidly dividing cells may utilize the GDE1 pathway to scavenge carbon from membrane turnover to fuel bioenergetics. Blocking this cuts off a salvage fuel source.
Summary of Therapeutic Targets
| Target Enzyme | Substrate | Product Relevance | Disease Indication | Mechanism of Action |
| GDE1/MIR16 | GPS | L-Serine (Neuromodulation) | Schizophrenia, Alzheimer's | Activator: Boosts synaptic D-serine levels. |
| GDE1/MIR16 | GPS | G3P (Bioenergetics) | Metabolic Syndrome, Cancer | Inhibitor: Reduces gluconeogenic flux/lipid scavenging. |
| Lyso-PLA | Lyso-PS | GPS (Precursor) | Autoimmune Disorders | Inhibitor: Prevents accumulation of GPS (if toxic). |
Visualization of the Analytical Workflow
Figure 2: Analytical workflow for the specific isolation of GPS, highlighting the critical phase separation step distinct from standard lipidomics.
References
-
Glycerophosphodiester phosphodiesterase 1 (GDE1/MIR16)
-
Metabolic Role of GDE1 in Serine Homeostasis
- Source: Yanaka, N. "Mammalian Glycerophosphodiester Phosphodiesterases." Bioscience, Biotechnology, and Biochemistry.
-
URL:[Link]
-
HILIC-MS/MS Methodologies for Polar Lipid Metabolites
- Source: Lipid MAPS.
-
URL:[Link]
-
Discovery of Mammalian G3P Phosphatase (G3PP)
-
Serine Racemase and D-Serine in the Brain (Context for GPS utility)
- Source: Wolosker, H., et al. "D-serine as a gliotransmitter and its roles in brain development and disease." Frontiers in Cellular Neuroscience.
-
URL:[Link]
Sources
- 1. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 2. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]
- 3. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
A Note on Nomenclature: From L-alpha-Glycerophosphoserine to Phosphatidylserine
An In-Depth Technical Guide to the Role of Phosphatidylserine in Neuronal Membrane Function
While L-alpha-glycerophosphoserine represents the foundational backbone, the principal, functionally active molecule within the neuronal membrane is Phosphatidylserine (PS) . This guide will focus on PS, the complete phospholipid, as it is the central player in the diverse structural and signaling events critical to neuronal health and function. L-alpha-glycerophosphoserine is a key metabolic precursor, but it is the acylated, membrane-inserted form of PS that exerts profound biological effects.
The Indispensable Role of Phosphatidylserine in Neuronal Architecture and Signaling
Phosphatidylserine is a glycerophospholipid that, despite being a minor component of the total cellular lipid profile, is of paramount importance in the central nervous system. It is distinguished by its glycerol backbone, two fatty acid chains, and a phosphate group esterified to L-serine. The unique anionic charge of its headgroup at physiological pH and its specific enrichment in the inner leaflet of the plasma membrane are central to its function. This asymmetric distribution is not a passive state but is actively maintained by ATP-dependent enzymes called flippases. Disruption of this asymmetry is a critical signaling event, particularly in processes like apoptosis and synaptic pruning.
Structural Influence of PS on Neuronal Membranes
The biophysical properties of PS are crucial for maintaining the integrity and functionality of neuronal membranes.
-
Membrane Fluidity and Curvature: The specific fatty acid composition of neuronal PS, often enriched with docosahexaenoic acid (DHA), influences membrane fluidity. This property is essential for the lateral diffusion of membrane proteins and the dynamic changes in membrane shape required for synaptic vesicle fusion and neurite outgrowth.
-
Negative Charge and Protein Docking: The exposed carboxyl and phosphate groups of the serine headgroup impart a significant negative charge to the inner leaflet of the plasma membrane. This electrostatic potential is fundamental for the recruitment and activation of a host of signaling proteins containing positively charged domains, such as the C2 domain found in Protein Kinase C (PKC) and synaptotagmin.
Table 1: Typical Fatty Acid Composition of Phosphatidylserine in the Human Cerebral Cortex
| Fatty Acid | Abbreviation | Typical Percentage (%) |
| Stearic Acid | 18:0 | 35-45% |
| Oleic Acid | 18:1 | 10-20% |
| Arachidonic Acid | 20:4 (n-6) | 2-5% |
| Docosahexaenoic Acid | 22:6 (n-6) | 25-35% |
Note: Percentages are approximate and can vary based on age, diet, and brain region.
PS as a Critical Hub in Neuronal Signaling
PS is not merely a structural component; it is an active participant in signal transduction. Its externalization from the inner to the outer leaflet of the plasma membrane serves as a potent "eat-me" signal for microglia, facilitating the removal of apoptotic neurons and playing a role in synaptic pruning during development.
Conversely, its localization on the inner leaflet is crucial for the activation of several key signaling proteins:
-
Protein Kinase C (PKC): The translocation of PKC to the membrane and its subsequent activation are dependent on the presence of PS and diacylglycerol (DAG). This activation is a cornerstone of pathways involved in learning and memory.
-
Raf-1 Kinase: The recruitment of Raf-1 to the plasma membrane, a critical step in the MAPK/ERK signaling cascade that governs cell growth and differentiation, is mediated by its direct binding to PS.
-
Synaptic Vesicle Cycle: PS is highly enriched in synaptic vesicles. It interacts with synaptotagmin-1, a key calcium sensor, to trigger the fusion of synaptic vesicles with the presynaptic membrane, a fundamental step in neurotransmitter release.
Diagram 1: PS-Mediated Activation of Protein Kinase C (PKC)
Caption: PS acts as a membrane anchor for PKC activation.
Experimental Methodologies for Investigating Neuronal PS
A multi-faceted approach is required to elucidate the specific roles of PS in neuronal function. The following section details a robust workflow for the characterization of PS and its interactions.
Protocol 1: Lipidomics Analysis of Neuronal Membranes via LC-MS/MS
This protocol provides a framework for the quantitative analysis of PS species in isolated neuronal membranes.
-
Neuronal Membrane Isolation:
-
Homogenize cultured neurons or brain tissue in ice-cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Wash the pellet with buffer and resuspend for lipid extraction. Causality: This differential centrifugation separates dense nuclei from lighter membrane fractions, ensuring enrichment of the target analyte.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the resuspended membrane pellet, add a 2:1:0.8 mixture of chloroform:methanol:water.
-
Vortex vigorously for 5 minutes to ensure monophasic mixing and efficient lipid extraction.
-
Add additional chloroform and water to induce phase separation.
-
Centrifuge at 500 x g for 10 min. The lower organic phase, containing the lipids, is carefully collected. Causality: The specific solvent ratios are critical for first creating a single phase to extract all lipids and then separating the non-polar lipids into the chloroform phase.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a suitable column (e.g., C18) to separate lipid species based on polarity.
-
The mass spectrometer is operated in negative ion mode to detect the anionic PS. Precursor ion scanning for m/z 87 (the serine headgroup fragment) is a highly specific method for identifying PS species.
-
Quantification is achieved by comparing the peak areas of endogenous PS species to those of a known concentration of an internal standard (e.g., a non-biological PS species like 17:0/17:0-PS).
-
Diagram 2: Experimental Workflow for PS Quantification
Caption: Workflow for neuronal membrane PS lipidomics.
Clinical Significance and Future Directions
The critical roles of PS in the central nervous system are underscored by the neurological consequences of its dysregulation. Defects in PS synthesis or transport are linked to neurodevelopmental and neurodegenerative disorders. For instance, the maintenance of PS asymmetry is crucial, and its premature exposure on the neuronal surface can trigger neuroinflammatory responses and neuronal loss.
Given its role in supporting membrane integrity and function, oral supplementation with PS has been investigated as a potential therapy to mitigate age-related cognitive decline. While results have been mixed, they highlight the therapeutic potential of modulating the PS content of neuronal membranes.
Future research will undoubtedly focus on dissecting the specific roles of different PS molecular species and developing more targeted strategies to manipulate PS metabolism for therapeutic benefit in a range of neurological diseases.
References
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Kim, H. Y., Huang, B. X., & Spector, A. A. (2014). Phosphatidylserine in the brain: metabolism and function. Progress in lipid research, 56, 1–18. [Link]
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Glade, M. J., & Smith, K. (2015). Phosphatidylserine and the human brain. Nutrition (Burbank, Los Angeles County, Calif.), 31(6), 781–786. [Link]
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Scott-Hewitt, N., Perrucci, F., Morini, R., & Erreni, M. (2020). Local Externalization of Phosphatidylserine in the Nervous System: A New Player in Neuronal Physiology and Pathology. Frontiers in cellular neuroscience, 14, 594032. [Link]
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Schön, C., & Reichel, M. (2021). Phosphatidylserine-A "Magic Bullet" for the Brain?. Nutrients, 13(10), 3469. [Link]
-
Vance, J. E. (2015). Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids. Journal of lipid research, 56(7), 1245–1256. [Link]
Precursor function of sn-glycero-3-phosphoserine in serine metabolism
An In-Depth Technical Guide to the Precursor Role of Serine in Phosphatidylserine Synthesis and its Metabolic Implications
Abstract
The intersection of amino acid and lipid metabolism is a critical nexus for cellular homeostasis, proliferation, and signaling. L-serine, an amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate, stands at the heart of this intersection, serving not only as a proteinogenic building block but also as the direct precursor for the headgroup of phosphatidylserine (PS). Phosphatidylserine is an essential anionic phospholipid with profound roles in membrane architecture, signal transduction, and apoptosis. This technical guide provides a comprehensive exploration of the precursor function of L-serine in the biosynthesis of phosphatidylserine. We will dissect the key enzymatic pathways, including the de novo synthesis of serine via the phosphorylated pathway and its subsequent incorporation into phospholipids by phosphatidylserine synthases (PSS1 and PSS2) in mammalian cells. The guide details the regulatory mechanisms governing these pathways, including feedback inhibition and substrate availability, and presents robust experimental protocols for their investigation. For researchers, scientists, and drug development professionals, understanding this serine-lipid axis is paramount, as its dysregulation is implicated in numerous pathologies, including cancer and neurological disorders, making the enzymes of this pathway attractive therapeutic targets.
Introduction: The Serine-Lipid Axis
Cellular metabolism is not a collection of isolated pathways but a deeply interconnected network. A prime example of this integration is the link between glucose metabolism, amino acid synthesis, and the production of complex lipids. This guide focuses on the critical juncture where L-serine, derived from glycolysis, is utilized for the synthesis of phosphatidylserine (PS), a key structural and signaling phospholipid.
Overview of Serine Metabolism: The Phosphorylated Pathway
In most organisms, the primary route for de novo L-serine biosynthesis is the phosphorylated pathway, which channels carbon from glycolysis.[1] This pathway is a central node in the metabolic network, crucial for rapidly proliferating cells, including cancer cells, as it balances glycolytic carbon flow between energy production and anabolic processes.[1][2] The pathway consists of three enzymatic steps:
-
Oxidation: 3-phosphoglycerate (3-PGA), an intermediate of glycolysis, is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) to form 3-phosphohydroxypyruvate (3-PHP). This is the rate-limiting step of the pathway.[1][3][4]
-
Transamination: 3-phosphohydroxypyruvate undergoes transamination catalyzed by phosphoserine aminotransferase (PSAT1), which uses glutamate as the amino group donor to produce 3-phosphoserine (3-PS) and α-ketoglutarate.[1][3][4][5]
-
Hydrolysis: Finally, phosphoserine phosphatase (PSPH) catalyzes the irreversible dephosphorylation of 3-phosphoserine to yield L-serine.[1][4][6]
The activity of this pathway is tightly regulated and is often upregulated in cancer, highlighting its importance in supporting uncontrolled cell growth.[4][7]
Caption: The Phosphorylated Pathway of Serine Biosynthesis.
The Essential Role of Phosphatidylserine (PS) in Cellular Function
Phosphatidylserine is a major acidic phospholipid, accounting for up to 15% of the phospholipids in the human cerebral cortex.[8] Its functions are diverse and vital:
-
Membrane Asymmetry: In healthy cells, PS is almost exclusively localized to the inner (cytoplasmic) leaflet of the plasma membrane, contributing to the membrane's negative charge.[8]
-
Signaling Platform: PS serves as a docking site for various signaling proteins, including Protein Kinase C (PKC) and Akt, which are essential for neuronal survival, growth, and synaptogenesis.[8][9]
-
Apoptosis Signal: The exposure of PS on the outer leaflet of the plasma membrane is a canonical "eat-me" signal that marks apoptotic cells for clearance by phagocytes.[8]
Given these critical roles, the synthesis and maintenance of PS levels are under strict cellular control.
The Central Precursor: From L-Serine to a Phospholipid Headgroup
While L-serine is the ultimate precursor for the serine headgroup of PS, its incorporation into a phospholipid is not a simple one-step reaction. The term sn-glycero-3-phosphoserine represents the chemical core of the PS headgroup attached to a glycerol backbone, but it is not the direct substrate in the primary mammalian synthesis pathway.[10]
The Major Hub: De Novo Synthesis of Phosphatidylserine in Mammals
In mammalian cells, PS is synthesized predominantly in the endoplasmic reticulum (ER), particularly in a specialized subdomain known as the mitochondria-associated membrane (MAM).[11][12] The mechanism is a Ca²⁺-dependent base-exchange reaction where the headgroup of a pre-existing phospholipid is replaced by L-serine.[8][9] This process is catalyzed by two homologous enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2).[13]
PSS1 catalyzes the exchange of L-serine with the headgroup of either phosphatidylcholine (PC) or phosphatidylethanolamine (PE).[12][13][14] Although it can use both substrates in vitro, its primary role in intact cells is the conversion of PC to PS.[13][15]
Reaction: Phosphatidylcholine + L-Serine ⇌ Phosphatidylserine + Choline
PSS2 is more specific and exclusively uses phosphatidylethanolamine (PE) as its substrate to synthesize PS.[9][13][14]
Reaction: Phosphatidylethanolamine + L-Serine ⇌ Phosphatidylserine + Ethanolamine
The tissue expression of these enzymes varies, suggesting specialized roles. PSS1 is ubiquitously expressed, while PSS2 expression is high in the brain, kidney, and testis.[9]
Caption: Mammalian Phosphatidylserine Synthesis via Base-Exchange Reactions.
Alternative and Remodeling Pathways
While base-exchange is the primary de novo route in mammals, other pathways contribute to the final composition of PS.
-
Acylation of Lysophosphatidylserine: Studies in rat liver have shown that 1-acyl-sn-glycero-3-phosphoserine (a lysophospholipid) can be acylated to form PS.[16] This pathway may be important for remodeling the fatty acid chains of PS, contributing to the enrichment of specific species like those containing arachidonic acid.[16]
-
CDP-Diacylglycerol Pathway: In bacteria and yeast, PS is synthesized through a different mechanism involving the reaction of CDP-diacylglycerol with L-serine, catalyzed by PS synthase.[8][13][17] This pathway is not the primary route in mammals.
Regulation of Phosphatidylserine Homeostasis
The cellular levels of PS are tightly controlled through a multi-layered regulatory system to ensure membrane integrity and proper signaling.
Enzymatic Control: Feedback Inhibition and Substrate Specificity
The PS synthesis pathway is subject to classic feedback regulation. High concentrations of PS directly inhibit the activity of both PSS1 and PSS2, preventing its overproduction.[13][18] This inhibition is a key mechanism for maintaining PS homeostasis.[18] Furthermore, the availability of substrates—the cellular pools of PC, PE, and L-serine—directly influences the rate of PS synthesis.[19][20] The distinct substrate specificities of PSS1 and PSS2 allow the cell to fine-tune PS production based on the availability of different precursor phospholipids.[14]
Inter-organelle Communication: The Role of the ER and Mitochondria
PS synthesis occurs at the ER/MAM, but its function is required at multiple cellular locations, including the plasma membrane and mitochondria.[21] This necessitates efficient transport from its site of synthesis. PS is transported to mitochondria, where it serves as the primary precursor for mitochondrial PE through the action of phosphatidylserine decarboxylase (PSD).[9][19] This highlights a crucial metabolic link: serine is incorporated into PS in the ER, which is then transported to mitochondria to generate a significant pool of PE, a vital component for mitochondrial membrane structure and function.[21]
Experimental Methodologies for Studying the Serine-PS Axis
Investigating the precursor function of serine in PS metabolism requires a combination of enzymatic assays and advanced analytical techniques.
Protocol: Quantifying Phosphatidylserine Synthase Activity using Radiolabeled Serine
This protocol provides a classic and reliable method to measure the rate of PS synthesis by tracking the incorporation of a radiolabeled precursor.
Principle: Cell or tissue homogenates are incubated with L-[³H]-serine or L-[¹⁴C]-serine. The base-exchange activity of PSS1/PSS2 incorporates the labeled serine into PS. Lipids are then extracted, separated by thin-layer chromatography (TLC), and the radioactivity in the PS spot is quantified.
Step-by-Step Methodology:
-
Homogenate Preparation: Prepare a microsomal fraction or total homogenate from cultured cells or tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES-KOH, pH 7.4)
-
CaCl₂ (typically 1-5 mM, as the reaction is Ca²⁺-dependent)
-
Substrate phospholipid (e.g., PC or PE liposomes, if using purified fractions)
-
Radiolabeled L-serine (e.g., L-[³H]-serine, 10-20 µCi/mL)
-
Cell/tissue homogenate (50-100 µg protein)
-
-
Incubation: Initiate the reaction by adding the homogenate. Incubate at 37°C for a defined period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to initiate a Bligh-Dyer or Folch extraction. This partitions the lipids into the organic phase.
-
Lipid Separation: Spot the extracted lipid phase onto a silica TLC plate. Develop the plate in a solvent system capable of separating PS from other phospholipids (e.g., chloroform/methanol/acetic acid/water).
-
Quantification: Visualize the phospholipid spots using iodine vapor or by co-spotting with a non-radioactive standard. Scrape the silica corresponding to the PS spot into a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity as pmol or nmol of serine incorporated per mg of protein per minute.
Causality and Controls:
-
Why CaCl₂? The base-exchange reaction catalyzed by PSS1 and PSS2 is calcium-dependent; omitting it serves as a negative control.[8][9]
-
Why Lipid Extraction? To separate the newly synthesized, hydrophobic PS from the unreacted, hydrophilic L-serine precursor.
-
Self-Validation: Run parallel reactions at 4°C or with heat-inactivated homogenate to ensure the observed incorporation is enzymatic.
Protocol: Lipidomic Profiling of Phosphatidylserine Species by LC-MS/MS
This protocol allows for the sensitive and specific quantification of individual molecular species of PS, providing detailed information on fatty acid composition.
Principle: Lipids are extracted from a biological sample and separated using liquid chromatography (LC). The eluting lipids are ionized and analyzed by tandem mass spectrometry (MS/MS). Specific precursor-to-product ion transitions for different PS species allow for their precise identification and quantification against internal standards.
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Spiking: Homogenize the sample (cells, tissue, plasma). Before extraction, add a known amount of a non-endogenous PS internal standard (e.g., PS 17:0/17:0). This is critical for accurate quantification.
-
Lipid Extraction: Perform a methyl-tert-butyl ether (MTBE) or Bligh-Dyer extraction to isolate lipids. Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC analysis (e.g., methanol/chloroform).
-
LC Separation: Inject the sample onto a reverse-phase or HILIC LC column. Use a gradient of mobile phases to separate the different lipid classes and individual molecular species.
-
MS/MS Analysis: Interface the LC with a tandem mass spectrometer operating in negative ion mode.
-
Identification: Perform a full scan to identify the precursor ions corresponding to different PS species (based on their m/z).
-
Quantification: Use a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. For PS, a common transition is the neutral loss of the serine headgroup (87 Da) from the precursor ion. For example, for PS 18:0/20:4, monitor the transition from m/z 834.5 → m/z 747.5.
-
-
Data Analysis: Integrate the peak areas for each PS species and the internal standard. Calculate the concentration of each species relative to the known amount of the added internal standard.
Causality and Controls:
-
Why Internal Standards? To correct for variations in extraction efficiency and instrument response, ensuring trustworthy quantification.
-
Why MS/MS? Provides high specificity, allowing differentiation of isobaric species (molecules with the same mass but different structure) and confident identification based on fragmentation patterns.
Caption: Experimental Workflow for LC-MS/MS-based Phosphatidylserine Lipidomics.
Implications for Drug Development
The tight linkage between serine metabolism, PS synthesis, and cell proliferation makes this axis a compelling area for therapeutic intervention, particularly in oncology and neurology.
Targeting Serine Biosynthesis in Oncology
Cancer cells often exhibit a heightened dependence on the de novo serine synthesis pathway.[3] The rate-limiting enzyme, PHGDH, is frequently overexpressed in various cancers, including breast cancer and melanoma.[4][7] This has led to the development of PHGDH inhibitors as a strategy to starve cancer cells of a critical building block, thereby suppressing proliferation.[3]
Targeting Phosphatidylserine Synthases (PSS1/PSS2)
Directly targeting the enzymes that incorporate serine into phospholipids is another promising strategy. PSS1 and PSS2 represent key nodes that control the commitment of serine to the lipidome. Inhibition of PSS1 has been shown to modulate cholesterol metabolism and impact B cell lymphoma viability by disrupting lipid homeostasis at the plasma membrane.[14][15] The development of specific inhibitors for PSS1 and PSS2 could provide a novel means to manipulate membrane composition and induce cancer cell death.
Exploiting Externalized PS on Cancer Cells
The aberrant exposure of PS on the outer surface of tumor cells and tumor-associated endothelial cells provides a unique biomarker for targeted therapies.[22] Several therapeutic agents, including PS-targeting antibodies (e.g., Bavituximab) and antibody-drug conjugates, have been developed to selectively bind to externalized PS, thereby triggering an immune response against the tumor or delivering a cytotoxic payload directly to the cancer cells.[23][24]
Conclusion and Future Directions
The function of L-serine as a direct precursor for the phosphatidylserine headgroup is a cornerstone of cellular metabolism, linking the central carbon network to the synthesis of essential membrane lipids. The synthesis of PS via the PSS1 and PSS2 base-exchange enzymes in the ER represents a critical control point, regulated by both feedback mechanisms and substrate availability. Understanding the intricate details of this pathway—from the initial synthesis of serine to its final incorporation into PS and subsequent metabolic fate—is not merely an academic exercise. It provides a rich landscape for identifying novel therapeutic targets. Future research will likely focus on developing more potent and specific inhibitors for the enzymes of this pathway, exploring the complex interplay between PSS1 and PSS2 in different tissues and disease states, and leveraging our growing knowledge of PS dysregulation to design next-generation targeted therapies for cancer and other proliferative diseases.
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Different mechanisms regulate phosphatidylserine synthesis in rat cerebral cortex. PubMed. [Link]
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Coordinate regulation of phospholipid biosynthesis by serine in Saccharomyces cerevisiae. PubMed. [Link]
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Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism. PMC. [Link]
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Purification and characterization of human phosphatidylserine synthases 1 and 2. Biochemical Journal. [Link]
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Phosphatidylserine synthase regulates cellular homeostasis through distinct metabolic mechanisms. PLOS Genetics. [Link]
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Mechanism of substrate recognition and catalysis in a mammalian phosphatidylserine synthase 2. bioRxiv. [Link]
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Structural basis for catalytic mechanism of human phosphatidylserine synthase 1. Cell Discovery. [Link]
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Phosphatidylserine turns the gears of phospholipids in B cell lymphoma. Journal of Cell Biology. [Link]
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Control of phosphatidylserine biosynthesis through phosphatidylserine-mediated inhibition of phosphatidylserine synthase I in Chinese hamster ovary cells. PNAS. [Link]
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Phosphatidylserine: paving the way for a new era in cancer therapies. RSC Publishing. [Link]
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The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. PMC - NIH. [Link]
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Linking Serine/Glycine Metabolism to Radiotherapy Resistance. PMC. [Link]
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Targeting Protein Serine/Threonine Phosphatases for Drug Development. PMC - NIH. [Link]
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The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers. [Link]
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A metabolic shift to the serine pathway induced by lipids fosters epigenetic reprogramming in nontransformed breast cells. PMC. [Link]
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The biosynthesis of phosphatidylserine and phosphatidylethanolamine from L-[3-14C]serine in isolated rat hepatocytes. PubMed. [Link]
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Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy. MDPI. [Link]
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Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate. PubMed. [Link]
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Generation and characterization of phosphatidylserine-targeting agents... ResearchGate. [Link]
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Determination of phosphoserine/threonine by nano ultra-performance liquid chromatography-tandem mass spectrometry coupled with microscale labeling. PubMed. [Link]
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The Intersection of Serine Metabolism and Cellular Dysfunction in Retinal Degeneration. MDPI. [Link]
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D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv. [Link]
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A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: Chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry. ResearchGate. [Link]
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Biosynthesis pathways of phosphatidylserine (PS) in lipid homeostasis... ResearchGate. [Link]
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sn-Glycero-3-phosphoserine. PubChem. [Link]
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Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol and phosphate. ResearchGate. [Link]
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Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation. Frontiers. [Link]
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Phosphoserine. HealthMatters.io. [Link]
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Synthesis of PS. Reactome Pathway Database. [Link]
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Proposed mechanism of the reaction catalyzed by phosphoserine aminotransferase. 3-PHP, 3-phosphohydroxypyruvate. ResearchGate. [Link]
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L-serine synthesis via the phosphorylated pathway in humans. PMC - NIH. [Link]
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Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PMC. [Link]
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Plant sn-Glycerol-3-Phosphate Acyltransferases: Biocatalysts Involved in the Biosynthesis of Intracellular and Extracellular Lipids. PubMed. [Link]
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Serine and Glycine Metabolism. YouTube. [Link]
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1-acyl-sn-glycero-3-phosphoserine (CHEBI:52603). EMBL-EBI. [Link]
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A distinct type of glycerol-3-phosphate acyltransferase with sn-2 preference and phosphatase activity producing 2-monoacylglycerol. PMC. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of sn-Glycero-3-Phosphoserine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of sn-glycero-3-phosphoserine. As the deacylated backbone of phosphatidylserine, its solubility properties are fundamentally different from its lipidic counterparts, governed primarily by its highly polar, zwitterionic headgroup and glycerol moiety. This document elucidates the theoretical principles underpinning its solubility, presents a qualitative solubility profile based on analogous molecular structures, and provides a robust, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in non-aqueous systems for applications ranging from chemical synthesis to formulation development.
Introduction: The Significance of a Deacylated Phospholipid
sn-Glycero-3-phosphoserine is a foundational molecule in lipid biochemistry, representing the hydrophilic core of phosphatidylserine (PS), a critical component of cell membranes.[1] Unlike phosphatidylserines, which possess two fatty acid chains rendering them amphiphilic, sn-glycero-3-phosphoserine is a highly polar molecule due to the absence of these hydrophobic tails.[2][3] Its structure consists of a glycerol backbone, a phosphate group, and a serine headgroup, which contains both a primary amine and a carboxylic acid.[2] This zwitterionic nature at physiological pH dictates its interactions with solvents.
Understanding the solubility of sn-glycero-3-phosphoserine in organic solvents is paramount for:
-
Synthetic Chemistry: As a starting material or intermediate in the synthesis of complex phospholipids and their derivatives.
-
Purification Processes: Developing effective crystallization and chromatographic separation methods.
-
Biochemical Assays: Preparing stock solutions and reaction media for enzymatic studies.
-
Formulation Science: Investigating its potential use in novel drug delivery systems.
This guide provides the theoretical and practical framework necessary to effectively work with this compound in organic media.
Figure 1: Molecular Structure of sn-Glycero-3-Phosphoserine
Caption: Zwitterionic structure of sn-glycero-3-phosphoserine.
Theoretical Framework of Solubility
The solubility of a solute in a given solvent is governed by the principle "like dissolves like." For sn-glycero-3-phosphoserine, its solubility is dictated by its high polarity, zwitterionic character, and capacity for hydrogen bonding.
-
Polarity and Zwitterionic Nature: The molecule possesses a negatively charged phosphate group and a positively charged ammonium group, alongside a negatively charged carboxylate group, making it a zwitterion with multiple charged centers.[2] This high charge density means it will preferentially interact with polar solvents that can effectively solvate these ionic groups.
-
Hydrogen Bonding: The molecule has numerous hydrogen bond donors (-OH, -NH₃⁺) and acceptors (=O, -O⁻, -COO⁻). Solvents that are also strong hydrogen bond donors and/or acceptors (e.g., protic solvents like alcohols) will be most effective at dissolving it.
-
Absence of Hydrophobicity: Unlike acylated phosphatidylserines, which are soluble in chlorinated solvents like chloroform due to their fatty acid tails, sn-glycero-3-phosphoserine lacks any significant nonpolar regions.[3][4] This renders it practically insoluble in nonpolar solvents such as hexanes, toluene, or diethyl ether.
The solubility behavior of sn-glycero-3-phosphoserine is expected to be highly analogous to other deacylated phospholipids like L-α-glyceryl phosphorylcholine (GPC). Studies on GPC show high solubility in polar protic solvents like methanol and ethanol, and poor solubility in less polar or non-protic solvents like acetone and toluene.[5]
Solubility Profile in Organic Solvents
While exhaustive quantitative data for sn-glycero-3-phosphoserine is not widely published, a reliable qualitative and semi-quantitative profile can be constructed based on its structure and data from analogous compounds.[5]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding donors and acceptors. High polarity effectively solvates the zwitterionic headgroup. Analogous to GPC, which is most soluble in methanol.[5] |
| Polar Protic | Isopropanol, n-Butanol | Moderate | Reduced polarity and increased steric hindrance compared to methanol/ethanol may slightly decrease solvating efficiency. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Very Low | Can act as hydrogen bond acceptors but lack donor capabilities. Polarity is insufficient to overcome the strong intermolecular forces in the solid-state solute. GPC shows very poor solubility in acetone.[5] |
| Chlorinated | Chloroform, Dichloromethane | Very Low to Insoluble | While used for acylated phospholipids, these solvents lack the polarity and hydrogen bonding ability to dissolve the deacylated, highly polar headgroup. A classic solvent for PS is a chloroform-methanol mix, where methanol is the key solvating agent for the headgroup.[3][4] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Insoluble | Low polarity and weak hydrogen bonding capacity. |
| Apolar | Hexane, Toluene | Insoluble | Nonpolar nature cannot overcome the electrostatic interactions of the zwitterionic solute. |
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for the gravimetric determination of sn-glycero-3-phosphoserine solubility in an organic solvent. The gravimetric method is chosen for its accuracy and universality, as it does not depend on a chromophore or specific reactive group.[6]
Principle
A saturated solution is created by equilibrating an excess of the solute with the solvent at a constant temperature. After separating the undissolved solid, a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Figure 2: Workflow for Gravimetric Solubility Determination
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Tare a clean, dry 4 mL glass vial on an analytical balance (record as Vial_Mass_Initial).
-
Add approximately 10-20 mg of sn-glycero-3-phosphoserine to the vial. Record the exact mass.
-
Add 2 mL of the chosen organic solvent.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker or on a stir plate with a small stir bar.
-
Equilibrate for at least 24 hours to ensure the solution reaches saturation. Causality Note: Phospholipids can be slow to dissolve. A 24-hour period is essential to ensure true equilibrium is reached, preventing an underestimation of solubility.
-
-
Phase Separation:
-
Remove the vial from the shaker. Allow it to stand for 1 hour to let larger particles settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid. Trustworthiness Check: This step is critical. Incomplete separation of the solid phase is the most common source of error, leading to an overestimation of solubility.
-
-
Aliquot Transfer:
-
Pre-weigh a clean, dry vial on an analytical balance (record as Vial_Mass_Final).
-
Without disturbing the pellet, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated positive displacement pipette.
-
Transfer this aliquot to the pre-weighed final vial. Record the exact volume transferred (V_aliquot).
-
-
Solvent Evaporation & Drying:
-
Place the final vial in a gentle stream of nitrogen or use a centrifugal vacuum evaporator to remove the solvent completely. Avoid excessive heating which could degrade the sample.[4][7]
-
Once visually dry, place the vial in a vacuum oven at a moderate temperature (e.g., 40°C) overnight to remove any residual solvent until a constant mass is achieved.
-
-
Final Measurement & Calculation:
-
Allow the vial to cool to room temperature in a desiccator before weighing.
-
Weigh the vial containing the dried solute on the same analytical balance (record as Mass_Final_With_Solute).
-
Calculate the mass of the dissolved solute: Mass_Solute = Mass_Final_With_Solute - Vial_Mass_Final.
-
Calculate the solubility: Solubility (mg/mL) = Mass_Solute (mg) / V_aliquot (mL).
-
Alternative Quantification: Phosphorus Assay
For very low solubilities, a phosphorus assay can provide higher sensitivity.[8]
-
After separating the solid, take a small aliquot of the supernatant.
-
Digest the sample with an oxidizing acid (e.g., sulfuric acid) at high temperature to convert organic phosphate to inorganic phosphate.[8]
-
React the inorganic phosphate with a molybdate reagent to form a colored complex.[9]
-
Measure the absorbance with a spectrophotometer and quantify against a known phosphate standard curve.[8] Self-Validating System Note: A standard curve must be run with every assay to ensure the accuracy and linearity of the colorimetric reaction.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship should be determined empirically for each solvent system, as the magnitude of the effect can vary significantly.
-
Solvent Purity: The presence of small amounts of water or other polar impurities in a less polar solvent can dramatically increase the apparent solubility of sn-glycero-3-phosphoserine. Always use high-purity, anhydrous solvents for reliable measurements.
-
pH and Counter-ions: While pH is not typically controlled in organic solvents, the salt form of the sn-glycero-3-phosphoserine (e.g., sodium salt vs. free acid/zwitterion) will have a different solubility profile. Ensure the starting material is well-characterized.
Conclusion
The solubility of sn-glycero-3-phosphoserine is dominated by its deacylated, zwitterionic structure, making it a highly polar compound. It exhibits high solubility in polar protic solvents like methanol and is largely insoluble in nonpolar and many polar aprotic organic solvents. This stands in stark contrast to its acylated phosphatidylserine relatives. For drug development professionals and researchers, a thorough understanding of these characteristics is essential for accurate and reproducible experimental design, from chemical synthesis to final formulation. The gravimetric method detailed herein provides a reliable and accurate means of quantifying its solubility, ensuring data integrity for critical applications.
References
-
PubChem. (n.d.). sn-Glycero-3-phosphoserine. National Center for Biotechnology Information. Retrieved from [Link][2]
-
PubChem. (n.d.). 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-). National Center for Biotechnology Information. Retrieved from [Link][10]
-
Guanjie Biotech. (2025, June 16). What Is The Solubility Of Phosphatidylserine?. Guanjie Biotech News. Retrieved from [Link][3]
-
Angelova, M. I., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. PMC. Retrieved from [Link][7]
-
ResearchGate. (2025, August 9). Phospholipid Solubility Determined by Equilibrium Distribution between Surface and Bulk Phases. Retrieved from [Link]
-
EMBL-EBI. (n.d.). 1-acyl-sn-glycero-3-phosphoserine (CHEBI:52603). ChEBI. Retrieved from [Link][11]
-
Tejedor, J., et al. (2025, August 6). Gravimetric determination of phospholipid concentration. ResearchGate. Retrieved from [Link][6]
-
EMBL-EBI. (n.d.). sn-glycero-3-phosphoserine(1-) (CHEBI:64765). ChEBI. Retrieved from [Link][12]
-
Ali, M. K., et al. (2019). Preparation and characterization of phospholipid stabilized nanoemulsions in small-scale. Journal of Pharmaceutical Investigation. Retrieved from [Link][8]
-
Google Patents. (n.d.). CN102175672A - Method for measuring phospholipid in lipid. Retrieved from [9]
-
EMBL-EBI. (n.d.). 2-acyl-sn-glycero-3-phosphoserine(1-) (CHEBI:65214). ChEBI. Retrieved from [Link][13]
-
Sajnani, B., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Frontiers in Plant Science. Retrieved from [Link][14]
-
Wang, Y., et al. (2024). Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. Journal of Molecular Liquids. Retrieved from [Link][5]
-
G. D'Arrigo, et al. (2025, October 18). Chemical and Enzymatic Approaches to Esters of sn-Glycero-3-Phosphoric Acid. Chemistry Europe. Retrieved from [Link][1]
Sources
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- 2. sn-Glycero-3-phosphoserine | C6H14NO8P | CID 444182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guanjiebio.com [guanjiebio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CN102175672A - Method for measuring phospholipid in lipid - Google Patents [patents.google.com]
- 10. 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-) | C30H57NO10P- | CID 70678708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-acyl-sn-glycero-3-phosphoserine (CHEBI:52603) [ebi.ac.uk]
- 12. sn-glycero-3-phosphoserine(1-) (CHEBI:64765) [ebi.ac.uk]
- 13. 2-acyl-sn-glycero-3-phosphoserine(1-) (CHEBI:65214) [ebi.ac.uk]
- 14. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving Detection Limits for Trace sn-Glycero-3-Phosphoserine Analysis
Welcome to the technical support center dedicated to enhancing the analysis of trace levels of sn-glycero-3-phosphoserine (PS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this low-abundance, yet biologically significant, molecule. Here, we synthesize field-proven insights and foundational scientific principles into a practical resource for troubleshooting and methods optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving low detection limits for sn-glycero-3-phosphoserine?
The analysis of trace PS is inherently challenging due to a combination of factors:
-
Poor Ionization Efficiency: The phosphate group in the PS headgroup carries a negative charge at typical electrospray ionization (ESI) pH, which can lead to poor ionization in positive ion mode, the more common mode for lipid analysis. While negative ion mode is an option, it often suffers from lower sensitivity and more background interference.
-
Matrix Effects: Biological samples are complex matrices. PS is often present alongside much more abundant phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE). These co-eluting lipids can compete with PS for ionization in the mass spectrometer's source, leading to a phenomenon known as ion suppression, which significantly reduces the analyte signal.[1][2][3][4]
-
Low Endogenous Concentrations: PS is generally a low-abundance lipid class in many biological systems, comprising less than 10% of the total phospholipid pool.[5] Its precursor, sn-glycero-3-phosphoserine, is present at even lower, trace levels.
-
High Polarity: As a highly polar molecule, PS is poorly retained on traditional reversed-phase (RP) liquid chromatography columns like C18, often eluting in the void volume with other polar interferences.[6]
Q2: What is "ion suppression" and how does it specifically affect PS analysis?
Ion suppression is a type of matrix effect where the signal of the target analyte (PS) is decreased due to the presence of other components in the sample.[2][4] This occurs within the ESI source when co-eluting compounds, particularly other phospholipids that are present in high concentrations, interfere with the desolvation and ionization of PS molecules.[1][7] The result is a loss of analyte response, leading to poor sensitivity, inaccurate quantification, and a higher lower limit of quantitation (LLOQ).[2] For PS, the main culprits are often the abundant glycerophosphocholines that are notorious for causing significant matrix effects in positive ion ESI.[8]
Q3: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for PS analysis?
For a highly polar analyte like sn-glycero-3-phosphoserine, HILIC is generally the superior choice .
-
Reversed-Phase (RP) Chromatography: Utilizes a nonpolar stationary phase (e.g., C18). Polar molecules like PS have little affinity for this phase and are poorly retained, eluting very early in the chromatographic run, often with salts and other interferences.[6][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (e.g., bare silica, amide). In HILIC, a high organic mobile phase is used, and a water layer is adsorbed onto the stationary phase. Polar analytes partition into this water layer and are retained. Water acts as the strong, eluting solvent.[10] This mechanism provides excellent retention for polar compounds that are unretained in RP mode, allowing for better separation from nonpolar matrix components like many di- and triglycerides.[6][11]
Troubleshooting Guide: From Low Signal to High Confidence
This guide is structured by common experimental issues. Identify your symptom and follow the diagnostic and corrective steps.
Symptom 1: Poor or No Analyte Signal
This is one of the most frequent challenges. The issue can stem from the sample itself, the cleanup, the chromatography, or the mass spectrometer.
Caption: Decision tree for troubleshooting poor signal.
Potential Cause & Action Plan
-
Cause A: Inefficient Sample Preparation & Extraction
-
Why it happens: The initial extraction may not efficiently recover the polar PS from the biological matrix, or significant analyte may be lost during cleanup steps.
-
Solution:
-
Optimize LLE: For initial lipid extraction, ensure the solvent ratios in methods like Folch or Bligh & Dyer are precise. The inclusion of an acidified solvent can improve the recovery of acidic lipids like PS.
-
Evaluate SPE: If using Solid-Phase Extraction (SPE) for cleanup, ensure the chosen sorbent and elution solvents are appropriate for PS. A mixed-mode or HILIC-based SPE cartridge may be more effective than a simple C18 cartridge.
-
Incorporate an Internal Standard: Add a deuterated or ¹³C-labeled PS internal standard at the very beginning of the sample preparation process. This will help normalize for any analyte loss during extraction and cleanup, improving quantitative accuracy.
-
-
-
Cause B: Severe Ion Suppression
-
Why it happens: As discussed in the FAQs, co-eluting phospholipids are likely suppressing the PS signal.[2][7]
-
Solution:
-
Phospholipid Removal: Implement a specific phospholipid removal step. Techniques like HybridSPE-PPT combine the simplicity of protein precipitation with selective removal of phospholipids.[7]
-
Chromatographic Separation: Optimize your HILIC method. Adjust the gradient to ensure PS elutes in a region free from the bulk of other phospholipids. A shallower gradient can improve resolution between closely eluting species.
-
Reduce Flow Rate: Lowering the flow rate to the mass spectrometer can sometimes improve ionization efficiency and reduce the impact of matrix effects.[12]
-
-
-
Cause C: Sub-optimal MS Ionization / Derivatization Needed
-
Why it happens: The inherent chemistry of PS makes it difficult to ionize efficiently.
-
Solution:
-
Tune the Mass Spectrometer: Regularly tune and calibrate your instrument.[13] Optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) specifically for your PS standard.
-
Consider Chemical Derivatization: This is a powerful strategy to boost sensitivity. The goal is to modify the phosphate group to make the molecule more amenable to ionization. A common approach involves a β-elimination/Michael addition reaction to replace the negatively charged phosphate with a positively charged or more easily ionizable group.[14][15][16] This can increase signal intensity by orders of magnitude.
-
-
Symptom 2: High Background Noise & Interfering Peaks
High background can obscure your analyte peak, making integration difficult and raising the limit of detection.
Potential Cause & Action Plan
-
Cause A: Contamination
-
Why it happens: Contaminants can be introduced from solvents, glassware, plasticware, or reagents. Phospholipids are common lab contaminants.
-
Solution:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and additives.
-
Proper Glassware Cleaning: Avoid detergents, which can introduce contaminants. Acid-wash glassware and rinse thoroughly with high-purity water and an organic solvent.
-
Run Blanks: Regularly run solvent blanks and matrix blanks to identify the source of contamination.[17] A high signal in the solvent blank points to system contamination, while a high signal only in the matrix blank points to issues with the extraction of interferences.
-
-
-
Cause B: Co-elution of Isobaric Interferences
-
Why it happens: Other molecules in the matrix may have the same nominal mass as PS and elute at a similar retention time.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF, Orbitrap). The high mass accuracy can often distinguish between PS and an isobaric interference based on their different elemental compositions.
-
Optimize Chromatography: As with ion suppression, improving chromatographic resolution is key. Experiment with different HILIC stationary phases (e.g., amide, diol) which offer different selectivity.[10] Adjusting the mobile phase pH can also alter the retention of interfering compounds.
-
-
Data & Protocols for Success
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein removal via solvent crash (e.g., Acetonitrile, Methanol). | Simple, fast, inexpensive. | Non-selective; significant matrix effects remain, especially from phospholipids.[7] | Initial screening; not ideal for trace analysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids into an immiscible organic phase (e.g., Folch method).[18] | Good recovery for a broad range of lipids. | Can be labor-intensive; still co-extracts many interfering lipids.[7] | General lipidomics; requires further cleanup for trace analysis. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Can be highly selective; effective at removing interferences.[12] | Requires method development; potential for analyte loss. | Targeted cleanup; excellent for isolating specific lipid classes. |
| HybridSPE-PPT | Combines PPT with a selective SPE phase to remove phospholipids. | Simple workflow with highly effective phospholipid removal.[7] | Higher cost per sample than simple PPT. | High-throughput bioanalysis where phospholipid-based ion suppression is a major issue.[7] |
Experimental Protocol: Robust Sample Prep for Trace PS Analysis
This protocol combines LLE with SPE for comprehensive cleanup.
1. Lipid Extraction (Bligh & Dyer Method)
-
To 100 µL of sample (e.g., plasma), add your internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of high-purity water. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer, which contains the lipids.
2. Sample Concentration
-
Dry the collected organic phase under a gentle stream of nitrogen.[19] This step concentrates the analyte and removes the extraction solvent.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a solvent suitable for the next cleanup step (e.g., 95:5 acetonitrile:water for HILIC SPE).
3. Solid-Phase Extraction (HILIC SPE Cleanup)
-
Conditioning: Condition a HILIC SPE cartridge (e.g., 100 mg silica) with 1 mL of methanol followed by 1 mL of 95:5 acetonitrile:water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 95:5 acetonitrile:water to elute nonpolar lipids and other interferences.
-
Elution: Elute the polar lipids, including PS, with a more polar solvent mixture, such as 50:50 acetonitrile:water or a solvent containing a small amount of ammonium hydroxide to ensure elution of acidic lipids.
-
Final Concentration: Dry the eluted fraction under nitrogen and reconstitute in your final LC-MS mobile phase for injection.
Visualization of the Analytical Workflow
Caption: Complete workflow for trace PS analysis.
References
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at: [Link]
-
Arrigoni, G., et al. (2006). Chemical derivatization of phosphoserine and phosphothreonine containing peptides to increase sensitivity for MALDI-based analysis and for selectivity of MS/MS analysis. Proteomics, 6(3), 757-766. Available at: [Link]
-
Chemical derivatization of phosphoserine and phosphothreonine containing peptides to increase sensitivity for MALDI-based analysis and for selectivity of MS/MS analysis. PubMed. Available at: [Link]
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(3), 855-865. Available at: [Link]
-
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate. Available at: [Link]
-
Lipidomics Sample Preparation. Organomation. Available at: [Link]
-
Thaler, F., et al. (2003). A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry. Analytical and Bioanalytical Chemistry, 376(3), 361-369. Available at: [Link]
-
Hurst, W. J. (2016). A sample preparation primer on lipid analysis in foods – A personal perspective. New Food Magazine. Available at: [Link]
-
Development of a Microfluidic Platform for Trace Lipid Analysis. MDPI. Available at: [Link]
-
Giel-Pietraszuk, M., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(21), 6337. Available at: [Link]
-
Steen, H., & Mann, M. (2002). A new derivatization strategy for the analysis of phosphopeptides by precursor ion scanning in positive ion mode. Journal of the American Society for Mass Spectrometry, 13(8), 996-1003. Available at: [Link]
-
Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing. ResearchGate. Available at: [Link]
-
Thompson, A. H., et al. (2001). Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry. Analytical Chemistry, 73(22), 5473-5480. Available at: [Link]
-
Chemical derivatization of peptides containing phosphorylated serine/threonine for efficient ionization and quantification in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
- Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma.
-
A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: Chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry. ResearchGate. Available at: [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. Available at: [Link]
-
Rogne, P., et al. (2018). Expanded Cellular Amino Acid Pools Containing Phosphoserine, Phosphothreonine, and Phosphotyrosine. ACS Chemical Biology, 13(5), 1279-1286. Available at: [Link]
-
Determining Phosphorylation Sites by LC-MS/MS. ProtTech. Available at: [Link]
- Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry.
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Restek. Available at: [Link]
-
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]
-
What is the difference between HILIC columns VS normal/reverse columns. uHPLCs. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC International. Available at: [Link]
- Common errors in mass spectrometry-based analysis of post-translational modific
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link]
-
sn-Glycero-3-phosphoserine. PubChem. Available at: [Link]
-
A distinct type of glycerol-3-phosphate acyltransferase with sn-2 preference and phosphatase activity producing 2-monoacylglycerol. PMC. Available at: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
Serine glycerophospholipids. Cyberlipid. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
Sources
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- 4. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 5. Serine glycerophospholipids | Cyberlipid [cyberlipid.gerli.com]
- 6. agilent.com [agilent.com]
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- 14. portal.research.lu.se [portal.research.lu.se]
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Technical Support Center: sn-glycero-3-phosphoserine (PS) Quantification
Topic: Overcoming Matrix Effects in LC-MS/MS Lipidomics
Status: Operational | Tier: Level 3 (Advanced Application Support)
Welcome to the Lipidomics Application Support Center
From the Desk of Dr. Aris Thorne, Senior Application Scientist
You are likely here because your phosphatidylserine (PS) calibration curves are non-linear, your internal standards are behaving erratically, or your sensitivity in plasma matrices is a fraction of what you see in solvent.
Quantifying sn-glycero-3-phosphoserine (PS) is deceptively difficult. Unlike neutral lipids, PS is an acidic phospholipid with a zwitterionic headgroup that loves to bind to stainless steel and form adducts. Furthermore, it elutes in the "danger zone" of many reverse-phase gradients—right alongside highly abundant phosphatidylcholines (PC) that cause massive ion suppression.
This guide replaces standard operating procedures with causal troubleshooting . We don't just tell you what to do; we explain why your current method might be failing and how to build a self-validating quantification workflow.
Module 1: Sample Preparation (The First Line of Defense)
User Question: "I'm using protein precipitation (PPT) with methanol, but my matrix effects are over 50%. Why isn't this working?"
Technical Insight: Protein precipitation is a "dirty" cleanup. It removes proteins but leaves behind nearly all endogenous phospholipids (PC, PE, SM). In ESI negative mode, these abundant lipids compete for charge, effectively "stealing" signal from your PS analytes. You cannot chromatographically resolve your way out of a dirty extraction if the background load is too high.
The Solution: Biphasic Extraction (The Matyash Method)
We recommend moving from PPT to a biphasic extraction. While Bligh-Dyer is the historical gold standard, we advocate for the Matyash Method (MTBE/Methanol) because the lipid-rich organic layer is on top, making recovery easier and reducing contamination from the cellular debris pellet.[1]
Protocol: High-Efficiency MTBE Extraction
| Step | Action | Mechanistic Reason |
| 1 | Aliquot 50 µL plasma/homogenate into a glass tube. | Glass prevents plasticizer leaching (phthalates) which interfere with lipid signals. |
| 2 | Add 10 µL Internal Standard Mix (Deuterated PS). | CRITICAL: Spike before extraction to account for recovery losses. |
| 3 | Add 225 µL Methanol (ice cold) + Vortex 10s. | Disrupts protein-lipid bonds; precipitates proteins. |
| 4 | Add 750 µL MTBE (Methyl tert-butyl ether) + Vortex 1 hr (4°C). | Solubilizes lipids. MTBE is less dense than water (floats).[1] |
| 5 | Add 188 µL MS-grade Water + Vortex 10s. | Induces phase separation.[2][3][4] |
| 6 | Centrifuge @ 3,000 x g for 10 min. | Separates phases.[2][3][4][5][6][7][8] |
| 7 | Collect top organic layer (MTBE) . | Contains PS and other lipids.[7][8] Debris/salts stay in the bottom aqueous phase. |
| 8 | Dry under | Chloroform helps solubilize the PS initially; Methanol ensures compatibility with LC mobile phase. |
Module 2: Chromatography (Resolving the Matrix)
User Question: "My PS peaks are tailing and I suspect co-elution with other lipids. Should I use a C18 column?"
Technical Insight: Standard C18 (Reverse Phase) separates lipids primarily by acyl chain length. This means a PS(18:0/18:1) might co-elute with a PE(18:0/18:1) or PC(16:0/20:4). Since PC is present at ~100x higher concentrations, it will suppress the PS signal.
Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC separates lipids by headgroup polarity.[7] This elutes all PCs in one window, all PEs in another, and all PS species in a distinct window, physically separating your analyte from the suppressors.
Visualizing the Separation Strategy
Figure 1: Comparison of separation mechanisms. HILIC provides superior class-based separation, isolating PS from suppressing PC/PE lipids.
Module 3: Mass Spectrometry (The Detection Stage)
User Question: "I see signals in both positive and negative mode. Which should I use for quantification?"
Technical Insight: Always quantify PS in Negative Electrospray Ionization (ESI-) .
-
Positive Mode: PS forms a mixture of
, , and ions. This splits your signal into three channels, lowering sensitivity and reproducibility. -
Negative Mode: PS readily deprotonates to form a single, intense
ion.
Optimal MRM Transitions (Negative Mode)
For maximum sensitivity, do not scan for the headgroup loss (neutral loss 87) as your primary quantifier, as low-mass ions are often noisy. Target the Fatty Acyl Chain fragment.
| Analyte | Precursor Ion | Product Ion | Type | Notes |
| PS (18:0/18:1) | Quantifier | Most abundant fragment. | ||
| PS (18:0/18:1) | Qualifier | Neutral loss of Serine headgroup. | ||
| PS-d31 (IS) | Internal Std | Use deuterated standard matching the acyl chain if possible. |
Mobile Phase Additive Rule: Avoid high concentrations of Formic Acid in negative mode, as it suppresses ionization.[5]
-
Recommended: 10mM Ammonium Acetate or Ammonium Formate (pH ~6.8).
-
Why? The ammonium buffers the pH to ensure PS is deprotonated
while preventing sodium adducts.
Module 4: Quantification Strategy (The Math)
User Question: "How do I prove I have eliminated matrix effects?"
Technical Insight: You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines. You cannot assume your extraction is clean; you must measure it.
The Self-Validating Protocol: Post-Extraction Spike
Run this experiment during method validation:
-
Set A (Neat Standards): PS standard spiked into mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike PS standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike PS standard into plasma, then extract.
Calculations:
| Metric | Formula | Acceptance Criteria |
| Matrix Factor (MF) | ||
| Extraction Efficiency (RE) | ||
| IS-Normalized MF | Must be close to 1.0 |
Critical Note: If your Absolute MF is 0.5 (50% suppression) but your IS-Normalized MF is 1.0, your method is valid ONLY IF you use a stable isotope labeled internal standard (SIL-IS) like PS(18:1/18:1)-d5 . Analogues (e.g., PS 17:0/17:0) often fail to compensate for matrix effects because they elute at slightly different times.
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Buré, C., et al. (2013). A single run LC-MS/MS method for phospholipidomics.[7] Analytical and Bioanalytical Chemistry. Link
Sources
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. halocolumns.com [halocolumns.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of sn-Glycero-3-Phosphoserine Measurement Accuracy
Introduction: The Imperative for Precision in Phospholipid Quantification
sn-Glycero-3-phosphoserine (LysoPS), a lysophospholipid, is a critical signaling molecule involved in a myriad of physiological and pathological processes, including immune regulation, blood coagulation, and neuronal function. Its accurate quantification is paramount for researchers in academia and the pharmaceutical industry to unravel its biological roles and to develop novel therapeutics. However, the inherent complexity of the human lipidome and the diverse analytical platforms employed can lead to significant variability in measurement results across different laboratories.[1][2] This guide provides a framework for conducting an inter-laboratory comparison to assess and improve the accuracy and reproducibility of sn-glycero-3-phosphoserine quantification, fostering greater confidence and comparability of data within the scientific community.
Inter-laboratory comparison studies are essential for harmonizing analytical protocols and establishing consensus on best practices.[3][4] Such studies not only benchmark the performance of individual laboratories but also illuminate the critical sources of analytical variability, paving the way for standardized methodologies.[5] This guide will delve into the technical intricacies of designing and executing such a comparison, from the selection of analytical methods to the statistical evaluation of results, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Analytical Methodologies for sn-Glycero-3-Phosphoserine Quantification
The most robust and widely adopted technique for the quantification of lysophospholipids, including sn-glycero-3-phosphoserine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This method offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipid species in complex biological matrices.
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation and Lipid Extraction: This is a critical step and a major source of variability.[4] A robust extraction method, such as a modified Bligh-Dyer or Folch extraction, is necessary to efficiently recover lysophospholipids, which can partition into the aqueous phase.[6] The use of an appropriate internal standard, such as a deuterated or odd-chain LysoPS species, is crucial to correct for extraction inefficiency and matrix effects.[7][8]
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly employed to separate lysophospholipids based on their acyl chain length and degree of unsaturation. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for separating more polar species.[8]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique. While sn-glycero-3-phosphoserine can be detected in both positive and negative ion modes, the negative ion mode is often favored due to the phosphate group, which readily forms a negative ion.[8] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for targeted quantification, providing excellent sensitivity and specificity.
The chemical structure of sn-glycero-3-phosphoserine is a key determinant of its analytical behavior.
Caption: Chemical Structure of sn-Glycero-3-Phosphoserine.
Designing and Executing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison is fundamental to obtaining meaningful data on measurement accuracy. The following workflow outlines the key stages.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Experimental Protocol for sn-Glycero-3-Phosphoserine Quantification
The following is a detailed, step-by-step protocol that can be provided to participating laboratories to ensure methodological consistency.
1. Sample Preparation and Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard solution (e.g., 17:1 LysoPS).
-
Add 1 mL of ice-cold methanol, vortex for 30 seconds.
-
Add 2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.
-
Add 500 µL of water, vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to induce phase separation.
-
Transfer the upper organic phase to a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from other lipid species.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ESI mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the target sn-glycero-3-phosphoserine species and the internal standard.
3. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using a series of standards with known concentrations.
-
Determine the concentration of sn-glycero-3-phosphoserine in the samples by interpolating from the calibration curve.
Hypothetical Inter-Laboratory Comparison: Data and Evaluation
To illustrate the data analysis process, consider a hypothetical study with five participating laboratories measuring a quality control sample with a known concentration of sn-glycero-3-phosphoserine.
Quantitative Results
| Laboratory | Measured Concentration (ng/mL) | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Lab 1 | 25.2, 24.8, 25.5 | 25.17 | 0.35 | 1.4 |
| Lab 2 | 28.1, 27.5, 28.4 | 28.00 | 0.46 | 1.6 |
| Lab 3 | 24.5, 23.9, 24.2 | 24.20 | 0.30 | 1.2 |
| Lab 4 | 26.0, 26.5, 25.8 | 26.10 | 0.36 | 1.4 |
| Lab 5 | 29.5, 30.1, 29.8 | 29.80 | 0.30 | 1.0 |
Performance Evaluation using Z-Scores
Z-scores are a statistical measure used to compare a laboratory's performance to the consensus mean of all participating laboratories.[9] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[9]
Consensus Mean (X̄): 26.65 ng/mL Standard Deviation (σ): 2.29
| Laboratory | Mean (ng/mL) | Z-Score | Performance |
| Lab 1 | 25.17 | -0.65 | Satisfactory |
| Lab 2 | 28.00 | 0.59 | Satisfactory |
| Lab 3 | 24.20 | -1.07 | Satisfactory |
| Lab 4 | 26.10 | -0.24 | Satisfactory |
| Lab 5 | 29.80 | 1.38 | Satisfactory |
Discussion: Unpacking the Sources of Variability
Even with a standardized protocol, variations in results can arise from several factors:
-
Purity and Handling of Standards: The accuracy of the calibration curve is contingent on the purity and accurate weighing of the reference standards.[10]
-
Instrumentation: Differences in the sensitivity and calibration of mass spectrometers can contribute to variability.
-
Data Processing: The choice of integration parameters can significantly impact the final calculated concentrations. A common data processing pipeline can improve reproducibility.[3]
-
Analyst Proficiency: The experience and meticulousness of the analyst play a crucial role in minimizing technical errors.
The challenges in phosphoproteomics and the analysis of phosphorylated molecules, such as the potential for signal suppression or enhancement in the mass spectrometer, are also relevant to the quantification of sn-glycero-3-phosphoserine.[11][12][13]
Conclusion: Towards a Gold Standard in sn-Glycero-3-Phosphoserine Measurement
Inter-laboratory comparisons are indispensable for advancing the field of lipidomics. By systematically evaluating and comparing analytical methods, the scientific community can move towards greater harmonization and data reproducibility.[1][2] This guide provides a comprehensive framework for conducting such studies for sn-glycero-3-phosphoserine, with the ultimate goal of establishing a gold standard for its accurate and precise quantification. The adoption of standardized protocols, the use of certified reference materials, and participation in proficiency testing schemes will collectively enhance the reliability of research findings and accelerate progress in understanding the vital roles of this important signaling molecule.
References
-
Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC. (2021, December 3). National Center for Biotechnology Information. [Link]
-
The unknown lipids project: harmonized methods improve compound identification and data reproducibility in an inter-laboratory untargeted lipidomics study. (2023, February 3). ResearchGate. [Link]
-
MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC. National Center for Biotechnology Information. [Link]
-
What is the best way to detect lysophospholipid impurity in a finished liposomal product?. (2025, July 28). ResearchGate. [Link]
-
Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring | Analytical Chemistry. (2021, December 3). ACS Publications. [Link]
-
Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC. National Center for Biotechnology Information. [Link]
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis | Briefings in Functional Genomics | Oxford Academic. (2008, December 24). Oxford Academic. [Link]
-
Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. (2025, August 8). ResearchGate. [Link]
-
Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC. National Center for Biotechnology Information. [Link]
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. PubMed. [Link]
-
Why phosphoproteomics is still a challenge. (2026, January 9). ResearchGate. [Link]
-
Comparative assessment of quantification methods for tumor tissue phosphoproteomics. (2022, March 26). Nature Communications. [Link]
-
(PDF) Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. (2021, December 6). ResearchGate. [Link]
-
SODIUM 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE. precisionFDA. [Link]
-
Analytical Methods Validation. IVT Network. [Link]
-
Analytical method validation: are your analytical methods suitable for intended use?. (2023, April 13). QbD Group. [Link]
-
Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. [Link]
-
Validation of Analytical Methods. (2015, May 28). SlideShare. [Link]
-
Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. (2023, September 6). Royal Society of Chemistry. [Link]
-
sn-Glycero-3-phosphoserine. PubChem. [Link]
-
Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences. [Link]
Sources
- 1. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. from bovine brain, ≥97% (TLC), amorphous powder, structural phospholipid | Sigma-Aldrich [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing Batch-to-Batch Consistency of Synthetic sn-glycero-3-phosphoserine
Topic: Assessing batch-to-batch consistency of synthetic sn-glycero-3-phosphoserine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Comparative Technical Guide for Advanced Lipid Formulations
Executive Summary: The Synthetic Advantage
In the development of liposomal drug delivery systems (LNP) and cellular signaling assays, the source of phospholipids is a critical determinant of reproducibility. Historically, Phosphatidylserine (PS) was extracted from bovine brain or soy lecithin. While cost-effective, these natural sources suffer from inherent heterogeneity—varying fatty acid distributions, oxidation susceptibility, and potential viral contamination (BSE).
This guide objectively compares High-Purity Synthetic sn-glycero-3-phosphoserine against natural-derived alternatives. We demonstrate that for clinical translation and rigorous biophysical studies, synthetic PS offers superior batch-to-batch consistency, defined stereochemistry, and oxidative stability.
Comparative Analysis: Synthetic vs. Natural PS
The following data highlights the critical performance gaps between synthetic PS and tissue-derived alternatives.
Table 1: Comparative Specification Sheet
| Feature | Synthetic sn-glycero-3-PS | Natural PS (Brain/Soy) | Impact on Research/Pharma |
| Molecular Identity | Single, defined species (e.g., 16:0/18:1 PS) | Complex mixture of >20 species | Synthetic: Predictable phase transition ( |
| Purity (HPLC) | > 99% | 90% - 95% (typical) | Impurities in natural PS (PE, PA, Lyso-PS) destabilize liposomes. |
| Fatty Acid Profile | Fixed (e.g., 100% POPS) | Variable (Season/Source dependent) | Batch-to-batch variability in liposome fluidity and drug release rates. |
| Oxidation (Peroxide) | Low (< 2 meq/kg) | High (Rich in PUFAs like Arachidonic) | Natural PS requires strict inert gas handling; prone to degradation. |
| Stereochemistry | 100% sn-glycero-3 (L-isomer) | Mixed isomers possible during extraction | Only the sn-3 isomer is biologically recognized by apoptotic receptors (e.g., TIM4). |
Critical Quality Attributes (CQAs) & Analytical Framework
To validate the consistency of synthetic PS, a multi-modal analytical approach is required. Reliance on a single method (e.g., TLC) is insufficient for pharmaceutical-grade lipids.
Diagram 1: Quality Control Workflow
The following workflow illustrates the necessary rigorous testing pipeline for validating synthetic PS batches.
Caption: A multi-modal QC pipeline ensuring chemical identity, purity, and safety of synthetic PS.
Experimental Protocols for Consistency Assessment
Protocol A: Purity Assessment via HPLC-CAD
Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) is essential as PS lacks a strong UV chromophore.
Objective: Quantify PS purity and detect lyso-PS impurities.
-
Sample Preparation: Dissolve 1 mg of Synthetic PS in 1 mL of Chloroform:Methanol (2:1 v/v). Vortex until clear.
-
Column: Silica column (e.g., 3 µm, 150 x 2.1 mm) or Diol stationary phase.
-
Mobile Phase:
-
A: Chloroform / Methanol / Ammonium Hydroxide (80:19.5:0.5)
-
B: Chloroform / Methanol / Water / Ammonium Hydroxide (60:34:5.5:0.5)
-
-
Gradient: 0% B to 100% B over 20 minutes.
-
Detection: CAD (Nebulizer temp: 35°C).
-
Acceptance Criteria: Main peak >99% area; Lyso-PS <0.5%.[1]
Protocol B: Absolute Quantitation via 31P-NMR
Nuclear Magnetic Resonance (NMR) provides the only absolute structural proof of the headgroup and differentiates sn-glycero-3 stereochemistry.
Objective: Confirm molar content and absence of degradation products.
-
Internal Standard: Prepare a stock of Triphenyl phosphate (TPP) in CDCl3.
-
Solvent System: Mix CDCl3 : Methanol : Water (10:5:1) containing 50 mM EDTA (to chelate trace metals that broaden peaks).
-
Acquisition:
-
Frequency: 162 MHz (for 31P).
-
Relaxation Delay (d1): 5 seconds (Critical: Phospholipids have long T1 relaxation times; short delays underestimate concentration).
-
Scans: 256 - 512.
-
Decoupling: Inverse gated proton decoupling (to eliminate NOE enhancement for quantitative accuracy).
-
-
Analysis: Integrate the PS peak (-0.5 ppm typical) against the TPP standard (-17.8 ppm).
-
Validation: Verify absence of peaks at 0 ppm (Phosphoric acid) or distinct shifts indicating oxidation.
Functional Consistency: Liposome Stability Stress Test
Chemical purity does not always equal functional performance. This stress test compares the physical stability of liposomes made from Synthetic vs. Natural PS.
Diagram 2: Molecular Homogeneity Impact
This diagram visualizes why synthetic PS yields more stable liposomes compared to the heterogeneous packing of natural PS.
Caption: Homogeneous synthetic lipids allow tight, predictable membrane packing, reducing leakage.
Methodology:
-
Formulation: Prepare Large Unilamellar Vesicles (LUVs) (100 nm) using PS:Cholesterol (70:30 mol%).
-
Stress Condition: Incubate at 37°C in PBS (pH 7.4) for 14 days.
-
Readout:
-
Size (DLS): Monitor for fusion/aggregation (PDI increase).
-
Oxidation: Measure Thiobarbituric Acid Reactive Substances (TBARS).
-
-
Expected Result:
-
Synthetic PS: PDI remains <0.1; TBARS negligible.
-
Natural PS: PDI increases >0.2 (fusion); TBARS significant increase due to polyunsaturated chain oxidation.
-
Conclusion
For researchers requiring high-fidelity data and scalable drug formulations, Synthetic sn-glycero-3-phosphoserine is the superior choice. While natural PS serves basic commodity needs, its batch-to-batch variability introduces unacceptable risks in quantitative signaling studies and GMP manufacturing. By adopting the analytical protocols (HPLC-CAD, 31P-NMR) outlined above, laboratories can ensure the integrity of their lipid-based systems.
References
-
Cullen, M. et al. (2016). Successful drug development with synthetic lipids: critical aspects and strategies. Sigma-Aldrich.[2] Link
-
van Hoogevest, P. & Wendel, A. (2014).[3] The use of natural and synthetic phospholipids as pharmaceutical excipients.[4][5] European Journal of Lipid Science and Technology. Link
-
Sotirhos, N. et al. (1986).[6] Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research. Link
-
Avanti Polar Lipids. (n.d.). Synthetic vs Natural Lipids: Stability and Purity.[7] Link
-
US Pharmacopeia (USP). (2023). Phospholipids and Lipid Nanoparticles (LNPs) Characterization. Link
Sources
- 1. scribd.com [scribd.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
